1-Phenyl-2-(pyridin-3-yl)propan-2-ol
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Overview
Description
“1-Phenyl-2-(pyridin-3-yl)propan-2-ol” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures have been studied for their potential in various applications23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol”. However, similar compounds have been synthesized through various methods, such as the CuAAC reaction4 and Diels–Alder reaction5.Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” is not explicitly mentioned in the sources. However, similar compounds have been analyzed for their molecular structures26.Chemical Reactions Analysis
Specific chemical reactions involving “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” are not mentioned in the sources. However, similar compounds have been involved in various chemical reactions54.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” are not explicitly mentioned in the sources. However, similar compounds have been analyzed for their properties6.Scientific Research Applications
α_1 Receptor Antagonistic Activity
1-Phenyl-2-(pyridin-3-yl)propan-2-ol derivatives have been synthesized with potential α_1 receptor antagonistic activity. This synthesis involved a two-step process with a total yield above 68%, showing potent activity against the α_1 receptor (J. Hon, 2013).
Role in Metal-Free Reduction of Nitro Aromatic Compounds
(2-Pyridyl)phenyl methanol, a related compound, has demonstrated the capability to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This process involves a domino process including reduction and conjugate addition steps for the formation of β-amino esters (D. Giomi, R. Alfini, A. Brandi, 2011).
Synthesis and Biological Screening
New series of pyrimidine derivatives incorporating the 1-Phenyl-2-(pyridin-3-yl)propan-2-ol structure have been synthesized and screened for various biological activities including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds showed significant anti-inflammatory and moderate analgesic activities (K. Ishwar Bhat, Abhishek Kumar, Muhammed Nisar, Pankaj Kumar, 2014).
Synthesis of GABA A alpha2,3-Selective Allosteric Modulator
1-Phenyl-2-(pyridin-3-yl)propan-2-ol derivatives have been used in the synthesis of an oral GABA(A) alpha(2/3)-selective agonist. This synthesis was characterized by consecutive Pd-catalyzed coupling steps, highlighting the compound's importance in neurological drug development (M. Jensen et al., 2005).
Preparation in Polymorphic Crystallization
Studies have investigated the effect of pyridine on the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol. This research showed that pyridine serves as a hydrogen-bond acceptor, preventing hydrogen bonding between molecules in the crystallization process, indicating its utility in modifying polymorphic outcomes (Kiyoshi Matsumoto et al., 2003).
Safety And Hazards
The safety and hazards of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” are not explicitly mentioned in the sources. However, similar compounds have been evaluated for their safety89.
Future Directions
The future directions for “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” are not explicitly mentioned in the sources. However, similar compounds have been suggested for further development25.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol”. Further research and studies would be needed for a more comprehensive understanding.
properties
IUPAC Name |
1-phenyl-2-pyridin-3-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-14(16,13-8-5-9-15-11-13)10-12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXKZBTKAZGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CN=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyridin-3-yl)propan-2-ol |
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